hydrangenol 8-O-glucoside
Overview
Description
Hydrangenol 8-O-glucoside is a naturally occurring dihydroisocoumarin glycoside found in the plant Hydrangea macrophylla . It is known for its various biological activities, including anti-inflammatory and anti-allergic properties . The compound is characterized by its molecular formula C21H22O9 and a molecular weight of 418.39 g/mol .
Mechanism of Action
Target of Action
Hydrangenol 8-O-glucoside primarily targets Acetylcholinesterase (AChE) and NF-κB . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the amount and duration of action of this neurotransmitter . It also inhibits the NF-κB pathway, which may contribute to its anti-inflammatory activity .
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of NF-κB prevents the transcription of pro-inflammatory genes, thereby reducing inflammation .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic transmission . Its inhibition of NF-κB can result in reduced inflammation . These actions at the molecular and cellular levels can have various physiological effects, depending on the specific context and environment.
Biochemical Analysis
Biochemical Properties
Hydrangenol 8-O-glucoside is an AChE inhibitor, with an IC50 value of 22.66 μM . This means it can bind to AChE and reduce its activity, thereby influencing the biochemical reactions involving this enzyme. The nature of this interaction is likely non-competitive, involving hydrophobic interactions with the peripheral anionic site (PAS) of the enzyme .
Cellular Effects
In cellular processes, this compound has been found to inhibit passive cutaneous anaphylaxis (PCA) reaction This suggests that it may have an impact on cell signaling pathways and gene expression related to immune response
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AChE, leading to the inhibition of this enzyme . This binding likely occurs at the PAS of the enzyme, affecting its function at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Hydrangea macrophylla. The leaves are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Hydrangenol 8-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Hydrangenol 8-O-glucoside is unique due to its specific glycosylation pattern and biological activities. Similar compounds include:
Hydrangenol: The aglycone form of this compound, which lacks the glucose moiety.
Thunberginol C: Another dihydroisocoumarin glycoside with similar anti-inflammatory properties.
Agrimonolide: A related compound with distinct pharmacological activities.
These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-VRKGAULQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136569 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67600-94-6 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?
A1: Studies indicate that while both this compound and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to this compound []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].
Q2: Can this compound influence cholinesterase activity? What implications might this have for Alzheimer's disease research?
A2: Research suggests that this compound, when modified to this compound pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.
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